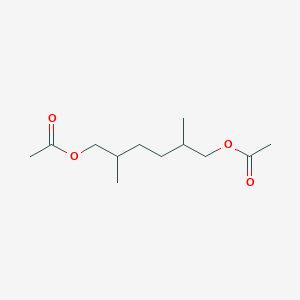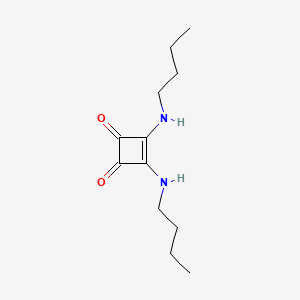
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzène, 1,3-dibromo-2,4,5,6-tétrachloro-: est un composé aromatique halogéné de formule moléculaire C6Br2Cl4 . Il se caractérise par la présence de deux atomes de brome et de quatre atomes de chlore liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du Benzène, 1,3-dibromo-2,4,5,6-tétrachloro- implique généralement l'halogénation de dérivés du benzène. Une méthode courante consiste à bromer et à chlorer le benzène dans des conditions contrôlées. La réaction peut être réalisée en utilisant du brome (Br2) et du chlore (Cl2) en présence d'un catalyseur tel que le fer (Fe) ou le chlorure d'aluminium (AlCl3). Les conditions réactionnelles, notamment la température et le solvant, sont soigneusement contrôlées pour obtenir le motif de substitution souhaité .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des procédés en plusieurs étapes, notamment la chloration initiale du benzène pour former du tétrachlorobenzène, suivie d'une bromation pour introduire les atomes de brome à des positions spécifiques. Le procédé nécessite un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions: Le Benzène, 1,3-dibromo-2,4,5,6-tétrachloro- subit diverses réactions chimiques, notamment:
Réactions de substitution: Le composé peut participer à des réactions de substitution nucléophile où les atomes de brome ou de chlore sont remplacés par d'autres nucléophiles.
Réactions d'oxydation et de réduction: Il peut subir une oxydation pour former les quinones correspondantes ou une réduction pour former des dérivés moins halogénés.
Réactions de couplage: Le composé peut être impliqué dans des réactions de couplage pour former des composés biaryliques.
Réactifs et conditions courantes:
Substitution nucléophile: Réactifs tels que l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH) dans des solvants polaires.
Oxydation: Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés benzéniques substitués, tandis que l'oxydation peut produire des quinones .
Applications De Recherche Scientifique
Le Benzène, 1,3-dibromo-2,4,5,6-tétrachloro- a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Des recherches sont en cours pour explorer son utilisation potentielle dans les produits pharmaceutiques et comme composé de tête pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du Benzène, 1,3-dibromo-2,4,5,6-tétrachloro- implique son interaction avec des cibles moléculaires par le biais de ses atomes d'halogène. Les atomes de brome et de chlore peuvent participer à diverses interactions chimiques, notamment les liaisons hydrogène, les liaisons halogène et les interactions de van der Waals. Ces interactions peuvent influencer la réactivité du composé et sa capacité à interagir avec les molécules biologiques .
Mécanisme D'action
The mechanism of action of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Benzène, 1,2-dibromo-3,4,5,6-tétrachloro-
- Benzène, 1,2,3,4-tétrachloro-
- Benzène, 1,2,4,5-tétrachloro-
Comparaison: Le Benzène, 1,3-dibromo-2,4,5,6-tétrachloro- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques distinctes par rapport à d'autres benzènes halogénés. Par exemple, la réactivité du composé dans les réactions de substitution peut différer de celle de ses analogues en raison des effets électroniques des atomes d'halogène .
Propriétés
Numéro CAS |
13074-98-1 |
|---|---|
Formule moléculaire |
C6Br2Cl4 |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
1,3-dibromo-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)2(8)5(11)6(12)4(1)10 |
Clé InChI |
QITMUWMNQDAYON-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)
